molecular formula C13H18BrN B13954761 (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine

Cat. No.: B13954761
M. Wt: 268.19 g/mol
InChI Key: XZCHWGJKCVLKTL-CYBMUJFWSA-N
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Description

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can significantly influence its biological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the alkylation of a pyrrolidine derivative. One common method is the reaction of (S)-1-benzylpyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, leading to changes in their function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-benzyl-3-(2-chloroethyl)pyrrolidine
  • (S)-1-benzyl-3-(2-iodoethyl)pyrrolidine
  • (S)-1-benzyl-3-(2-fluoroethyl)pyrrolidine

Uniqueness

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

(3S)-1-benzyl-3-(2-bromoethyl)pyrrolidine

InChI

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m1/s1

InChI Key

XZCHWGJKCVLKTL-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@@H]1CCBr)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCBr)CC2=CC=CC=C2

Origin of Product

United States

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